RORγ Ligand-Binding Domain TR-FRET Displacement: Methanesulfonyl vs. Arylsulfonyl Analogs
In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring displacement of a fluorescent coactivator peptide from the human RORγ ligand-binding domain, the methanesulfonyl-tetrahydroquinoline scaffold exemplified by the target compound consistently achieves sub-micromolar IC₅₀ values, whereas the corresponding 4-fluorobenzenesulfonyl analog shows IC₅₀ >10 µM, a >10-fold loss in potency [1]. The 4-methoxybenzamide side-chain further contributes to potency; the unsubstituted benzamide analog is approximately 3-fold weaker [2].
| Evidence Dimension | RORγ LBD coactivator peptide displacement (TR-FRET) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 0.3–0.8 µM (representative for methanesulfonyl series) |
| Comparator Or Baseline | 4-Fluorobenzenesulfonyl analog: IC₅₀ >10 µM; unsubstituted benzamide analog: IC₅₀ ≈ 2.0 µM |
| Quantified Difference | >10-fold improvement over arylsulfonyl analog; ~3-fold improvement over des-methoxy analog |
| Conditions | Human RORγ LBD, TR-FRET coactivator peptide displacement assay, 1 µM peptide probe |
Why This Matters
The >10-fold potency advantage over larger arylsulfonyl analogs means that researchers can achieve target engagement at lower compound concentrations, reducing the risk of non-specific effects in cellular assays.
- [1] US9512111B2 – N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease (Merck Sharp & Dohme Corp.). United States Patent (2016), Table 1. View Source
- [2] US9512111B2 – N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease (Merck Sharp & Dohme Corp.). United States Patent (2016), Example compounds. View Source
